molecular formula C14H14N2O6S B8738525 2-Methoxy-N-(4-methoxy-phenyl)-4-nitro-benzenesulfonamide

2-Methoxy-N-(4-methoxy-phenyl)-4-nitro-benzenesulfonamide

Cat. No.: B8738525
M. Wt: 338.34 g/mol
InChI Key: HCHNWHXHCRNESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-N-(4-methoxy-phenyl)-4-nitro-benzenesulfonamide is a useful research compound. Its molecular formula is C14H14N2O6S and its molecular weight is 338.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H14N2O6S

Molecular Weight

338.34 g/mol

IUPAC Name

2-methoxy-N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C14H14N2O6S/c1-21-12-6-3-10(4-7-12)15-23(19,20)14-8-5-11(16(17)18)9-13(14)22-2/h3-9,15H,1-2H3

InChI Key

HCHNWHXHCRNESO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Amino-N-o-tolyl-benzenesulfonamide (12a) (RK1-1-24) I To a solution of 4-Nitro-N-o-tolyl-benzenesulfonamide (11a) in 4.0 mL of a 1:1 MeOH/THF mixture, was added nickel chloride hexahydrate (163 mg, 0.68 mmol) at 0° C. under constant stirring. Sodium borohydrate (52 mg, 1.37 mmol) was added portion wise and the progress of the reaction monitored by TLC (60% hexanes/40% ethylacetate). The solvent was removed in vacuo and the remaining black solid was re-suspended in EtOAc and filtered using a pad of celite and washed with EtOAc until the filtrate, when visualized under UV light, showed no product. The solvent was removed under vacuum affording the title compound as an off-white solid (0.045 g, 100%). 1H NMR (400 MHz, CDCl3) δ 7.41 (d, J=8.8 Hz, 2H), 7.24 (d, J=8.0 Hz, 1H), 7.05 (td, J=2.0, 2.4, 2.4 Hz, 1H), 7.01-6.95 (m, 2H), 6.50 (d, J=8.8 Hz, 2H), 6.35 (br s, 1H), 4.05 (br s, 2H), 1.95 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
4 mL
Type
reactant
Reaction Step One
Name
nickel chloride hexahydrate
Quantity
163 mg
Type
catalyst
Reaction Step One
Quantity
52 mg
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
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0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

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